4-Pent-1-enylbenzoic acid

Übersicht

Beschreibung

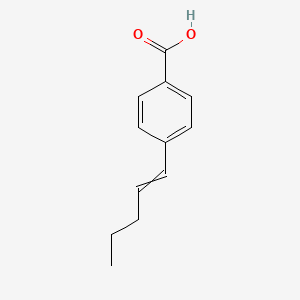

4-Pent-1-enyl-benzoic acid, also known as 4-[(1E)-1-pentenyl]benzoic acid, is an organic compound with the molecular formula C12H14O2. It belongs to the family of benzoic acids and is characterized by a pentenyl group attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von 4-Pent-1-enyl-benzoesäure beinhaltet typischerweise die Reaktion von Benzaldehyd mit Pentenal unter sauren Bedingungen. Eine geeignete Katalysator- und Temperatursteuerung ist erforderlich, um eine hohe Ausbeute und Reinheit des Produkts zu erzielen .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 4-Pent-1-enyl-benzoesäure nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Konsistenz und Effizienz sicherzustellen. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann zur Verbesserung der Produktionsqualität eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Pent-1-enyl-benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Pentylgruppe in eine Pentylgruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden verwendet.

Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Benzoesäurederivaten.

Reduktion: Bildung von 4-Pentyl-benzoesäure.

Substitution: Bildung verschiedener substituierter Benzoesäuren, abhängig von der eingeführten Substituent.

Wissenschaftliche Forschungsanwendungen

4-Pent-1-enyl-benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Zwischenprodukt in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.

Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Pent-1-enyl-benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Nutzungskontext variieren .

Ähnliche Verbindungen:

4-Pentyl-benzoesäure: Ähnliche Struktur, jedoch mit einer gesättigten Pentylgruppe anstelle einer Pentylgruppe.

4-Methyl-benzoesäure: Enthält eine Methylgruppe anstelle einer Pentylgruppe.

4-Ethyl-benzoesäure: Enthält eine Ethylgruppe anstelle einer Pentylgruppe.

Einzigartigkeit: 4-Pent-1-enyl-benzoesäure ist einzigartig durch das Vorhandensein der Pentylgruppe, die ihr besondere chemische und physikalische Eigenschaften verleiht. Diese ungesättigte Gruppe ermöglicht zusätzliche chemische Reaktivität, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Ihre potenziellen biologischen Aktivitäten unterscheiden sie auch von anderen Benzoesäurederivaten .

Wirkmechanismus

The mechanism of action of 4-pent-1-enyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Pentyl-benzoic acid: Similar structure but with a saturated pentyl group instead of a pentenyl group.

4-Methyl-benzoic acid: Contains a methyl group instead of a pentenyl group.

4-Ethyl-benzoic acid: Contains an ethyl group instead of a pentenyl group.

Uniqueness: 4-Pent-1-enyl-benzoic acid is unique due to the presence of the pentenyl group, which imparts distinct chemical and physical properties. This unsaturated group allows for additional chemical reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activities also distinguish it from other benzoic acid derivatives .

Biologische Aktivität

4-Pent-1-enylbenzoic acid, also known as 4-(pent-4-en-1-yl)benzoic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 198.24 g/mol

- CAS Number : 202798-06-9

The biological activity of this compound is primarily attributed to its structural components:

- Carboxylic Acid Group : This group can form hydrogen bonds with various biomolecules, influencing their structure and function.

- Pent-4-en-1-yl Group : This hydrophobic moiety can interact with lipid membranes and proteins, potentially altering their activity and binding affinity.

These interactions suggest that the compound may modulate various biochemical pathways, although specific targets and mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. For instance, in vitro assays showed that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate immune responses by affecting cytokine production and leukocyte activity. In animal models of inflammation, this compound administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. For example, treatment with this compound led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in breast cancer cells .

Case Studies and Research Findings

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

Eigenschaften

IUPAC Name |

4-pent-1-enylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYZZVKPJHDAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308177 | |

| Record name | 4-(1-Penten-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-11-2 | |

| Record name | 4-(1-Penten-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936498-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Penten-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.